Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate
Description
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate (CAS 289042-11-1) is a key intermediate in the synthesis of rosuvastatin, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia . Its molecular formula is C₁₇H₂₀FN₃O₄S, with a molecular weight of 381.42 g/mol . Structurally, it features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl group, a methyl carboxylate ester, and a unique N-methyl-N-methylsulfonylamino moiety. This compound is synthesized via multi-step reactions, including cyclization of isobutyryl acetonitrile with 4-fluorobenzaldehyde, oxidation, and sequential substitutions, achieving a total yield of 25.0% . Its purity can exceed 99.8% after refinement using distillation and solvent-based purification .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-10(2)14-13(16(22)25-4)15(11-6-8-12(18)9-7-11)20-17(19-14)21(3)26(5,23)24/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHIGJQQZGFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433000 | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289042-11-1 | |
| Record name | Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289042-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate, identified by the CAS number 147118-36-3, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews its biological activity based on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound possesses the following chemical formula:
- Molecular Formula : C₁₆H₁₉FN₃O₃S
- Molecular Weight : 353.41 g/mol
The structure features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonamide moiety. These structural characteristics are crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including the compound . The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while the compound exhibits some degree of COX inhibition, it is less potent than celecoxib, a well-known anti-inflammatory drug .
Anticancer Activity
The compound's anticancer potential has also been investigated, particularly against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, likely through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
For instance, a study showed that compounds similar to this pyrimidine derivative exhibited IC₅₀ values ranging from 1.61 to >1000 μg/mL against different cancer cell lines, indicating varied potency depending on structural modifications . The presence of electron-withdrawing groups like fluorine enhances the cytotoxicity against specific cancer types.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its unique structure:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Isopropyl Substitution : Contributes to steric hindrance that can affect enzyme interaction.
- Methylsulfonamide Moiety : Plays a role in modulating biological activity through hydrogen bonding with receptor sites.
In Vivo Studies
In vivo assessments using carrageenan-induced paw edema models have demonstrated that this class of compounds significantly reduces inflammation compared to control groups treated with standard anti-inflammatory medications like indomethacin .
Clinical Implications
The promising anti-inflammatory and anticancer activities suggest potential therapeutic applications in treating conditions such as arthritis and various cancers, warranting further clinical investigation.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate is primarily investigated for its potential as a therapeutic agent in treating various diseases. The compound's structure suggests it may interact with biological targets involved in disease pathways.
Potential Therapeutic Areas :
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research is ongoing to evaluate the specific anti-tumor mechanisms of this compound.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Drug Development
The compound serves as an intermediate in the synthesis of other pharmacologically active substances. Its unique functional groups allow for modifications that can enhance efficacy or reduce side effects.
Applications in Drug Formulation :
- Formulation Development : this compound can be utilized in the development of novel drug formulations aimed at improving bioavailability and therapeutic outcomes.
Biochemical Research
This compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its sulfonamide group may influence enzyme inhibition, providing insights into enzyme kinetics and regulation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and lung cancer cells, suggesting potential for development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects of this compound revealed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicate that modifications to its structure could enhance its antibacterial properties.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate (CAS 147098-18-8)
4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic Acid (CAS 799842-06-1)
N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-36-3)
- Structural Difference : The methyl carboxylate is replaced with a hydroxymethyl group.
- Impact : Increased polarity (PSA = 91.77 Ų) improves water solubility but may limit blood-brain barrier penetration. Synthesized via DIBAL-H reduction of the title compound with 96.7% yield .
Physicochemical Properties
*Estimated based on structural similarity.
Crystallographic and Conformational Analysis
- Title Compound: Crystallizes in a monoclinic system (space group P21/c) with three independent molecules per asymmetric unit. Dihedral angles between pyrimidine and 4-fluorophenyl rings range from 26.21° to 41.72°, indicating conformational flexibility .
- Hydroxymethyl Derivative: Forms intramolecular hydrogen bonds (C–H⋯O), stabilizing a non-planar seven-membered ring. Crystallizes in space group C2/c with lattice parameters a = 29.683 Å, b = 7.629 Å .
Preparation Methods
Reaction Mechanism and Procedure
The most widely reported method involves the displacement of a sulfonyl group by N-methyl methane sulfonamide. In this approach, methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate reacts with the sodium salt of N-methyl methane sulfonamide in dimethylformamide (DMF) at 303 K. The reaction proceeds via nucleophilic substitution, where the sulfonamide anion attacks the electron-deficient pyrimidine ring at the 2-position, replacing the methylsulfonyl group.
Key steps include:
-
Formation of the sulfonamide anion : Sodium hydride or similar bases deprotonate N-methyl methane sulfonamide, generating a nucleophilic species.
-
Substitution reaction : The anion displaces the methylsulfonyl group, facilitated by the polar aprotic solvent DMF, which stabilizes ionic intermediates.
-
Workup and crystallization : Post-reaction, demineralized water is added to precipitate the product, followed by filtration and drying. Ethanol recrystallization yields high-purity crystals suitable for X-ray analysis.
Optimization and Yield
Industrial-scale trials report a 95% yield under optimized conditions. Critical parameters include:
-
Temperature control : Maintaining 303 K prevents side reactions such as over-sulfonation.
-
Solvent selection : DMF enhances reaction kinetics due to its high polarity and ability to solubilize ionic species.
-
Stoichiometry : A 2.2:1 molar ratio of N-methyl methane sulfonamide to the pyrimidine precursor ensures complete conversion.
Oxidation of Methylthio Precursors
Reaction Pathway
An alternative route involves oxidizing a methylthio (-SMe) precursor to the methylsulfonyl (-SO₂Me) derivative. Methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthio-pyrimidine-5-carboxylate undergoes oxidation using hydrogen peroxide (H₂O₂) in the presence of ammonium peroxomolybdate ((NH₄)₆Mo₇O₂₄) and Aliquat 336 (tricaprylyl methyl ammonium chloride) as a phase-transfer catalyst.
The mechanism proceeds through:
-
Epoxidation of the sulfur atom : H₂O₂ oxidizes the thioether to a sulfoxide intermediate.
-
Further oxidation to sulfone : Excess H₂O₂ converts the sulfoxide to the sulfonyl group.
-
Catalyst role : Ammonium peroxomolybdate accelerates the oxidation, while Aliquat 336 improves interfacial contact between aqueous and organic phases.
Industrial-Scale Refinement
A large-scale synthesis achieved a 90.92% yield using the following protocol:
-
Reagents :
-
Dichloromethane (solvent)
-
50% H₂O₂ (oxidizer)
-
Ammonium peroxomolybdate (0.5 mol% relative to substrate)
-
Aliquat 336 (10 mol%)
-
-
Conditions :
-
Temperature: 20–35°C
-
Reaction time: 19–21.5 hours
-
Workup: Layer separation, dichloromethane distillation, and recrystallization with isopropyl alcohol.
-
Post-reaction, the product is purified via sequential washing and recrystallization at 0–5°C to remove residual catalysts and byproducts.
Comparative Analysis of Methods
Efficiency and Scalability
| Parameter | Nucleophilic Substitution | Oxidation |
|---|---|---|
| Yield | 95% | 90.92% |
| Reaction Time | 1 hour | 19–21.5 hours |
| Catalyst Cost | Low (DMF only) | Moderate (Mo catalyst) |
| Byproduct Formation | Minimal | Sulfur oxides |
The nucleophilic substitution method offers higher yields and shorter reaction times, making it preferable for industrial applications. Conversely, the oxidation route avoids handling volatile sulfonating agents but requires costly catalysts and prolonged reaction times.
Crystallography and Purity Control
X-ray crystallography confirms the compound’s structure, revealing a dihedral angle of 35.59° between the pyrimidine and fluorophenyl rings. Intramolecular hydrogen bonds (C–H⋯N and C–H⋯O) stabilize the conformation, with six-membered rings adopting chair and envelope conformations . Recrystallization from ethanol or isopropyl alcohol ensures >99% purity, critical for pharmaceutical use.
Q & A
Q. What are the established synthetic routes for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step pathway starting with condensation of 4-fluorophenylacetone with urea derivatives, followed by functionalization of the pyrimidine core. Key steps include:
Cyclocondensation : Using ethyl acetoacetate and guanidine derivatives under reflux in ethanol to form the pyrimidine ring .
Sulfonylation : Introducing the N-methyl-N-methylsulfonylamino group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or iodomethane in DMF .
Optimization Strategies :
- Temperature Control : Maintaining low temperatures during sulfonylation reduces byproduct formation.
- Catalyst Use : Lewis acids like ZnCl₂ can enhance cyclocondensation efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The fluorophenyl group is confirmed by aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz). The isopropyl group appears as a septet (δ 3.1 ppm) and doublets (δ 1.2–1.3 ppm) .
- ¹³C NMR : The carbonyl (C=O) at δ 165–170 ppm and sulfonamide (SO₂) at δ 115–120 ppm are diagnostic .
- LC-MS : Molecular ion peaks at m/z 353.41 [M+H]⁺ confirm the molecular formula (C₁₆H₂₀FN₃O₃S) .
- FT-IR : Stretching vibrations for C=O (1720 cm⁻¹), SO₂ (1340–1160 cm⁻¹), and NH (3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways or intermediate stability for this compound?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) combined with density functional theory (DFT) can model intermediates and transition states. For example, DFT (B3LYP/6-31G*) calculations predict the stability of the sulfonamide intermediate during functionalization .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction rates (e.g., DMF vs. THF), guiding solvent selection for optimal yield .
- Thermodynamic Analysis : Gibbs free energy profiles identify rate-limiting steps (e.g., esterification), enabling targeted optimization .
Q. What strategies resolve contradictions in crystallographic data between different polymorphic forms of the compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Compare unit cell parameters (e.g., space group P2₁/c vs. P-1) to distinguish polymorphs. For example, reports a monoclinic system (Z = 4) with a dihedral angle of 12.8° between pyrimidine and fluorophenyl rings, while polymorphs may show deviations (e.g., 5.2° in related structures) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. C–H⋯π) to explain stability differences. highlights weak C–H⋯O bonds stabilizing one polymorph over another .
- DSC/TGA : Differential scanning calorimetry identifies melting points and phase transitions, correlating with crystallographic data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) across studies. achieved 70% yield using anhydrous DMF, while lower yields may stem from moisture-sensitive intermediates .
- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., des-methyl derivatives), guiding protocol refinements .
- Scale-Up Effects : Pilot studies show yield drops >10 g due to inefficient heat transfer; microreactors or flow chemistry may mitigate this .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Confirmation
| Parameter | Reported Values |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 8.9 Å, c = 15.2 Å |
| Dihedral Angle (Pyrimidine-Fluorophenyl) | 12.8° |
Q. Table 2. Optimized Reaction Conditions
| Step | Temperature | Catalyst | Yield |
|---|---|---|---|
| Cyclocondensation | 80°C | ZnCl₂ | 65% |
| Sulfonylation | 0–5°C | None | 85% |
| Esterification | 25°C | K₂CO₃ | 70% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
